

Application Notes and Protocols: Radiosynthesis and Purification of [11C]PF- 04822163

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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038

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These application notes provide a detailed overview of the radiosynthesis and purification of [11C]PF-04822163, a selective radioligand for imaging phosphodiesterase 1 (PDE1) with positron emission tomography (PET).

Quantitative Data Summary

The following table summarizes the key quantitative data for the radiosynthesis of [11C]PF-04822163.

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	25 ± 10%	[1][2][3]
Molar Activity	106–194 GBq/μmol	[1][2][3]
Radiochemical Purity	>99%	[2]
Enantiomeric Purity	98% (96% ee)	[2]

Experimental Protocols

This section details the methodology for the radiosynthesis and purification of **[11C]PF-04822163**.

Production of [11C]CO₂ and Conversion to [11C]CH₃I

- **[11C]CO₂ Production:** [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
- **Conversion to [11C]CH₃I:** The resulting [11C]CO₂ is converted to [11C]methyl iodide ([11C]CH₃I), a common methylating agent in radiochemistry. This is a standard procedure often performed on an automated synthesis module.

Radiosynthesis of [11C]PF-04822163

The radiosynthesis of **[11C]PF-04822163** is achieved through the ¹¹C-methylation of its corresponding phenolic precursor.[\[2\]](#)

- **Precursor Preparation:** Prepare a solution of the phenolic precursor of **PF-04822163**.
- **Reaction Conditions:** The radiosynthesis is performed in dimethylformamide (DMF) with sodium hydroxide (NaOH) as the base.[\[2\]](#)
- **Methylation:** The [11C]CH₃I is bubbled into the reaction mixture containing the precursor and base.
- **Heating:** The reaction mixture is heated at 30 °C for 5 minutes to facilitate the methylation reaction.[\[2\]](#)

Purification of [11C]PF-04822163

Following the radiosynthesis, the crude reaction mixture is purified using high-performance liquid chromatography (HPLC).

- **Quenching:** The reaction is quenched by adding the HPLC mobile phase (a mixture of acetonitrile and water) to the reaction vessel.[\[2\]](#)
- **Injection:** The diluted reaction mixture is injected into the HPLC system for purification.[\[2\]](#)

- HPLC Conditions:
 - Column: CAPCELL PAK UG80 C18 column (10 mm ID × 250 mm)[2]
 - Mobile Phase: Acetonitrile (CH₃CN) / Water (H₂O) (60/40)[2]
 - Flow Rate: 5.0 mL/min[2]
- Collection: The fraction corresponding to [11C]PF-04822163 is collected.

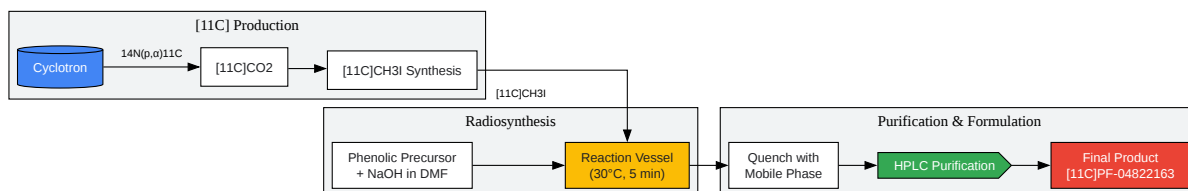
Formulation

The final step involves formulating the purified [11C]PF-04822163 into a solution suitable for injection. This typically involves removing the HPLC solvent and redissolving the final product in a physiologically compatible solution.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the radiosynthesis and purification of [11C]PF-04822163.



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Caption: Workflow for the radiosynthesis and purification of [11C]PF-04822163.

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References

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